molecular formula C22H28F2O5 B526066 Flumethasone CAS No. 2135-17-3

Flumethasone

Cat. No. B526066
CAS RN: 2135-17-3
M. Wt: 410.5 g/mol
InChI Key: WXURHACBFYSXBI-DRBBXQFKSA-N
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Description

Flumethasone, also known as Flumetasone, is a synthetic glucocorticoid corticosteroid and a corticosteroid ester .


Synthesis Analysis

This compound can be analyzed using various methods such as Thin-Layer Chromatography (TLC) and Ultra-High-Performance Liquid Chromatography (UHPLC). These methods have been used for the concurrent assessment of this compound Pivalate and Clioquinol in their combinations in ear drop formulations or in the presence of Phenoxyethanol Preservative in their cream formulations .


Molecular Structure Analysis

The molecular formula of this compound is C22H28F2O5. It has an average mass of 410.452 Da and a monoisotopic mass of 410.190491 Da .


Chemical Reactions Analysis

This compound can be analyzed using innovative TLC methods and new UHPLC methods. These methods have been used for the concurrent assessment of this compound Pivalate and Clioquinol in their combinations in ear drop formulations or in the presence of Phenoxyethanol Preservative in their cream formulations .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C22H28F2O5 and a molecular weight of 410.45. It is a solid substance that is soluble in DMSO at 70 mg/mL .

Scientific Research Applications

  • Dermal Penetration and Efficacy : Flumethasone's effectiveness in dermal applications was explored, revealing that only a small percentage of the substance penetrates the epidermis, indicating limited efficacy in treating deeper tissues via dermal application (Schlatter & Ueltschi, 1974).

  • Impact on Skin Thickness : The influence of this compound on skin thickness was studied, demonstrating that its application could result in skin thinning. This study compared different corticosteroids and their effects on the skin when applied discontinuously (Lubach, Bensmann, & Bornemann, 1989).

  • Effects on Wool Growth in Sheep : Research on Merino wethers showed that this compound affects wool growth, including shedding of wool fibers. The study varied the routes of administration and dosage periods to observe different impacts on wool growth (Panaretto & Wallace, 1978).

  • Use in Veterinary Medicine : A study examined the impact of this compound in combination with other drugs on calves suffering from enzootic bronchopneumonia. It focused on clinical and immunological parameters, comparing this compound's effects to those of other drugs (Bednarek, Zdzisińska, Kondracki, & Kandefer-Szerszeń, 2003).

  • Influence on Enzyme Activity : Research on the effects of this compound on enzyme activity showed its influence on isoenzymes of liver tyrosine aminotransferase in obese mutant mice (Blake & Broner, 1970).

  • Inducing Parturition in Livestock : Studies have investigated this compound's ability to induce parturition in ewes and pigs, highlighting its potential use in controlling the timing of birth in livestock (Harman & Slyter, 1980); (Weigl, Tilton, Johnson, Zimprich, & Buchanan, 1973).

  • Cancer Treatment Enhancement : A 2020 study found that this compound can enhance the efficacy of chemotherapeutic drugs in lung cancer by inhibiting the Nrf2 signaling pathway. This suggests its potential as an adjuvant sensitizer in cancer treatment (Zhou et al., 2020).

Safety and Hazards

Flumethasone is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may damage fertility and the unborn child. It is recommended to obtain special instructions before use and not to handle until all safety precautions have been read and understood .

Future Directions

There are ongoing studies on Flumethasone, particularly on its analytical methods. For instance, novel separation methods have been presented for the concurrent assessment of this compound Pivalate and Clioquinol in their combinations in ear drop formulations or in the presence of Phenoxyethanol Preservative in their cream formulations .

properties

IUPAC Name

(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28F2O5/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-19(15,2)21(14,24)17(27)9-20(13,3)22(11,29)18(28)10-25/h4-5,7,11,13-14,16-17,25,27,29H,6,8-10H2,1-3H3/t11-,13+,14+,16+,17+,19+,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXURHACBFYSXBI-GQKYHHCASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28F2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045365
Record name Flumethasone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Flumethasone is a glucocorticoid receptor agonist. This complex binds to the nucleus causing a variety of genetic activation and repressions. The antiinflammatory actions of corticosteroids are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes. The immune system is suppressed by corticosteroids due to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding. Flumethasone binds to plasma transcortin, and it becomes active when it is not bound to transcortin.
Record name Flumethasone
Source DrugBank
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CAS RN

2135-17-3
Record name Flumetasone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2135-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Flumethasone [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flumethasone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00663
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Record name Flumethasone
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Record name Flumetasone
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Record name FLUMETHASONE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of flumethasone?

A1: this compound is a synthetic glucocorticoid that exerts its effects by binding to the glucocorticoid receptor. [, , ] This binding leads to a cascade of downstream effects, including modulation of gene expression and interference with inflammatory pathways. [, , , ]

Q2: What are the specific downstream effects of this compound binding to the glucocorticoid receptor?

A2: this compound binding to the glucocorticoid receptor influences numerous physiological processes. Primarily, it exhibits potent anti-inflammatory action by suppressing the production of inflammatory mediators like prostaglandin E2. [, ] It also impacts glucose metabolism, often leading to insulin resistance. [] Additionally, this compound can affect wool growth in sheep, causing shedding or alterations in fiber characteristics. [, ]

Q3: How does this compound's effect on wool growth differ based on the route of administration?

A3: Studies in Merino wethers demonstrated that intravenous administration of this compound consistently led to wool shedding. [] Subcutaneous and intraruminal administration produced similar, although sometimes less pronounced, effects on wool growth. [] The route of administration influences the plasma concentration profile of this compound, potentially impacting its efficacy. []

Q4: Does this compound interact with other drugs?

A4: this compound can interact with thiocyanate, synergistically inhibiting wool growth in sheep. [] This interaction highlights the importance of considering potential drug-drug interactions when administering this compound.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C22H28F2O5. Its molecular weight is 422.46 g/mol. [, ]

Q6: Is there any spectroscopic data available for this compound?

A6: UV spectrophotometry is commonly employed for the detection and quantification of this compound. [, , , ] The maximum absorbance (λmax) is typically observed around 235-240 nm. [, , ]

Q7: What is the pharmacokinetic profile of this compound in camels?

A7: In camels, this compound follows a two-compartment model after intravenous administration. [] The terminal elimination half-life is approximately 10.45 hours, with a total body clearance of 115.8 ml/h/kg. []

Q8: How does this compound affect cortisol levels in camels?

A8: this compound effectively suppresses cortisol levels in camels, reflecting its potent glucocorticoid activity. [] Pharmacodynamic modeling indicated a low IC50 for this compound on cortisol suppression, further confirming its potency. []

Q9: How long are dexamethasone and this compound detectable in milk after intramuscular injection in cows?

A9: After a single intramuscular injection in cows, dexamethasone residues in milk can exceed the maximum residue limit for several days, highlighting potential food safety concerns. [, ] this compound residues are generally lower and clear more quickly than dexamethasone. [] These findings emphasize the importance of responsible drug use in food-producing animals.

Q10: Has the efficacy of this compound been evaluated in in vitro models?

A10: Yes, studies using equine synoviocytes demonstrated that this compound effectively inhibits prostaglandin E2 production in a dose-dependent manner. [] This in vitro model provides evidence for this compound's anti-inflammatory properties at the cellular level.

Q11: Are there any animal models used to study the effects of this compound?

A11: Several animal models have been employed to study various aspects of this compound. Studies in sheep demonstrated its efficacy in inducing parturition. [, , , , ] Researchers also investigated its effects on wool growth, respiratory distress syndrome in calves, and insulin resistance. [, , , ]

Q12: What analytical techniques are commonly employed for the quantification of this compound?

A12: High-performance liquid chromatography (HPLC) [, , , ] and liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, , ] are widely used for the accurate and sensitive quantification of this compound in various matrices. Thin-layer chromatography (TLC) coupled with densitometry is also utilized, particularly for analyzing pharmaceutical formulations. [, , ]

Q13: Are there any immunoassays available for the detection of this compound?

A13: Enzyme-linked immunosorbent assays (ELISAs) have been developed for the detection of this compound in different matrices, including urine, milk, and liver. [, , ] These immunoassays offer a rapid and cost-effective approach for screening purposes.

Q14: What is known about the stability of this compound in different formulations?

A14: this compound is often formulated as a pivalate ester for topical applications. [, , , , ] Analytical techniques, such as TLC and HPLC, are crucial for ensuring the quality and stability of these formulations. [, ]

Q15: How does this compound compare to other glucocorticoids in terms of potency and efficacy?

A15: this compound is considered a highly potent glucocorticoid. [, , ] In a study comparing this compound pivalate with other topical corticosteroids, this compound demonstrated superior or equivalent efficacy in a significant portion of the patients. []

Q16: Has this compound been used in combination with other drugs for therapeutic purposes?

A16: Yes, this compound has been successfully combined with antibiotics for treating bacterial infections, such as Pasteurella haemolytica bronchopneumonia in calves. [] It has also been formulated with antifungals and antibacterials for treating dermatological conditions. []

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